molecular formula C12H13BrN2O2S B1527366 3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1292607-12-5

3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1527366
M. Wt: 329.21 g/mol
InChI Key: IQZRYACWRFGHCP-UHFFFAOYSA-N
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Description

“3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C12H13BrN2O2S . It has a molecular weight of 329.21 . The IUPAC name for this compound is 3-[(4-bromo-2-thienyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione .


Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In these reactions, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is coupled with various arylboronic acids to yield a variety of imine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” are not available in the search results, similar compounds have been synthesized via Suzuki cross-coupling reactions .

Scientific Research Applications

Anticonvulsant Potential and Structure-Property Relationship

  • A study explored the structure-property relationships of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing insights into their potential as anticonvulsant agents. Through experimental and theoretical analyses, including DFT calculations and UV-Vis spectral properties, researchers identified specific lipophilicities and structural features conducive to anticonvulsant activity, comparing them to the standard medication, Phenytoin. This research offers guidelines for preparing new derivatives as potential anticonvulsant agents, emphasizing the importance of understanding the structure-activity relationship (Lazić et al., 2017).

Antimicrobial Assay of Spiro Diarylidenes

  • The synthesis and antimicrobial assay of novel spiro diarylidenes were explored, demonstrating the preparation of derivatives with significant activity against bacterial and fungal strains. The research highlighted the synthesis process, characterization, and the antimicrobial potential of these compounds, providing a foundation for further development of spirohydantoin-based antimicrobials (Shroff et al., 2022).

Chemical Synthesis and Reactivity

  • Investigations into the reactivity of olefins with malonic acid in the presence of manganese(III) acetate revealed the synthesis of various dioxaspiro[4.4]nonane diones, showcasing the chemical versatility and potential applicability of these compounds in synthetic organic chemistry (Ito, Nishino, & Kurosawa, 1983).

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications. For example, imine derivatives have been found to have a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic activities . Therefore, “3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” and its derivatives could potentially have similar properties and applications.

properties

IUPAC Name

3-[(4-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c13-8-5-9(18-7-8)6-15-10(16)12(14-11(15)17)3-1-2-4-12/h5,7H,1-4,6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZRYACWRFGHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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